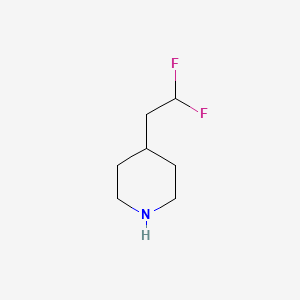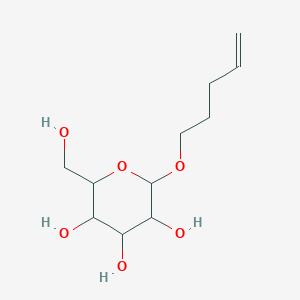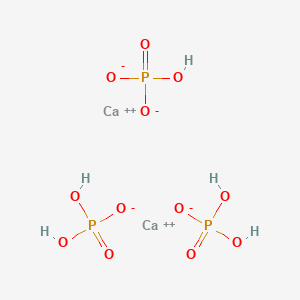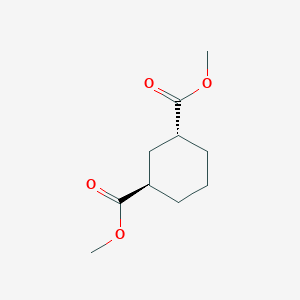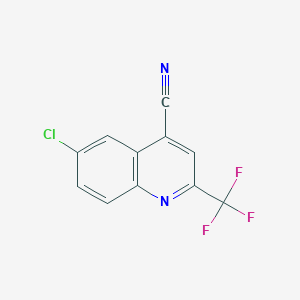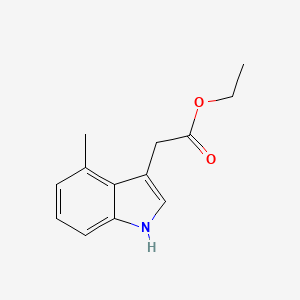
Ethyl 4-Methylindole-3-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-Methylindole-3-acetate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic aromatic organic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. This compound, specifically, is an ester derivative of indole-3-acetic acid, which is a well-known plant hormone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-Methylindole-3-acetate typically involves the esterification of 4-Methylindole-3-acetic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 4-Methylindole-3-acetate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: 4-Methylindole-3-acetic acid.
Reduction: 4-Methylindole-3-ethanol.
Substitution: Various substituted indole derivatives depending on the reagent used.
Applications De Recherche Scientifique
Ethyl 4-Methylindole-3-acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential role in plant growth regulation due to its structural similarity to indole-3-acetic acid.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 4-Methylindole-3-acetate is closely related to its interaction with biological targets. In plants, it may mimic the action of indole-3-acetic acid, a key plant hormone, by binding to auxin receptors and influencing growth and development pathways. In medicinal chemistry, its mechanism may involve interaction with specific enzymes or receptors, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Indole-3-acetic acid: A natural plant hormone with similar structural features.
Ethyl indole-3-acetate: Another ester derivative with a different substitution pattern.
4-Methylindole: A simpler indole derivative without the ester group.
Uniqueness: Ethyl 4-Methylindole-3-acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester group makes it more lipophilic compared to its parent acid, potentially enhancing its ability to penetrate biological membranes.
Propriétés
Formule moléculaire |
C13H15NO2 |
|---|---|
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
ethyl 2-(4-methyl-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C13H15NO2/c1-3-16-12(15)7-10-8-14-11-6-4-5-9(2)13(10)11/h4-6,8,14H,3,7H2,1-2H3 |
Clé InChI |
HJWYAGCEOSIHOJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=CNC2=CC=CC(=C21)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-butyl N-({9-hydroxy-3-azabicyclo[3.3.1]nonan-7-yl}methyl)carbamate](/img/structure/B12282433.png)

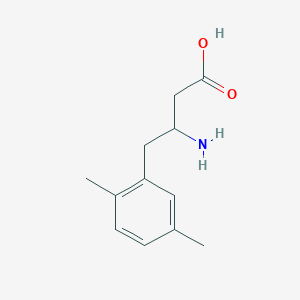
![Rel-(1R,5S,9s)-7-benzyl-9-hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12282450.png)
